4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

Medicinal Chemistry ADME Lipophilicity

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene is a strategic intermediate for medicinal chemistry and agrochemical synthesis where enhanced membrane permeability is critical. Its unique ortho-ethoxy/para-trifluoromethoxy substitution pattern provides steric hindrance and lipophilicity (LogP 3.75) that methoxy analogs cannot replicate. Researchers leverage this scaffold to fine-tune oral bioavailability and accelerate Pd-catalyzed reaction development. Source high-purity material with documented analytical profiles to ensure reproducible results in your lead optimization programs.

Molecular Formula C9H8BrF3O2
Molecular Weight 285.06
CAS No. 1355247-61-8
Cat. No. B572537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene
CAS1355247-61-8
Synonyms4-BroMo-2-ethoxy-1-(trifluoroMethoxy)benzene
Molecular FormulaC9H8BrF3O2
Molecular Weight285.06
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)Br)OC(F)(F)F
InChIInChI=1S/C9H8BrF3O2/c1-2-14-8-5-6(10)3-4-7(8)15-9(11,12)13/h3-5H,2H2,1H3
InChIKeyDDSFFIPBKXXXCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (CAS 1355247-61-8) Technical Procurement Overview


4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C9H8BrF3O2 and a molecular weight of 285.06 g/mol . It is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoromethoxy group attached to a benzene ring, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials [1].

Why 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Cannot Be Directly Substituted with Other Halogenated Aromatics


Direct substitution of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene with structurally similar halogenated aromatics is not straightforward due to differences in lipophilicity, steric hindrance, and electronic properties, which significantly impact reactivity in cross-coupling reactions and the physicochemical properties of downstream products [1]. The specific substitution pattern and the presence of both an ethoxy and a trifluoromethoxy group impart unique characteristics that cannot be replicated by analogs with methoxy or different substitution patterns, as detailed in the quantitative comparisons below.

Quantitative Differentiation of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene from Closest Analogs


Lipophilicity (LogP) Comparison with Methoxy Analog

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene exhibits a LogP of 3.74640, which is higher than the LogP of 3.35630 for its methoxy analog, 4-bromo-2-methoxy-1-(trifluoromethoxy)benzene . This difference in lipophilicity can influence membrane permeability and metabolic stability of derived compounds.

Medicinal Chemistry ADME Lipophilicity

Molecular Weight and Elemental Composition Differentiation

The target compound has a molecular weight of 285.06 g/mol and an exact mass of 283.966 g/mol, compared to 271.03 g/mol and 269.950 g/mol for the methoxy analog, 4-bromo-2-methoxy-1-(trifluoromethoxy)benzene . This difference in molecular weight and exact mass can affect compound handling, stoichiometry in reactions, and final product properties.

Medicinal Chemistry Physicochemical Properties Molecular Design

Commercial Availability and Pricing Comparison

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene is commercially available with a typical purity of 95-98% . Pricing varies by vendor and quantity, but as an example, 1g is available for approximately $250-$475 , while the methoxy analog, 4-bromo-2-methoxy-1-(trifluoromethoxy)benzene, can be purchased for around $131-$198 for 1g . This price difference reflects the added synthetic steps and demand for the ethoxy-substituted compound.

Procurement Cost-Effectiveness Supply Chain

Steric and Electronic Effects on Reactivity

The presence of an ethoxy group at the ortho position relative to the trifluoromethoxy group in 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene introduces steric hindrance that can modulate reaction rates in cross-coupling reactions compared to less sterically hindered analogs . For instance, the ortho-ethoxy group may reduce reaction rates in Suzuki-Miyaura couplings relative to para-substituted analogs like 1-bromo-4-(trifluoromethoxy)benzene, which lacks this steric interference .

Synthetic Chemistry Cross-Coupling Reaction Optimization

Optimal Application Scenarios for 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene Based on Differentiated Properties


Medicinal Chemistry: Optimizing Lipophilicity and Membrane Permeability

In drug discovery programs where enhanced membrane permeability is desired, 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene (LogP 3.74640) can be selected over its methoxy analog (LogP 3.35630) to increase lipophilicity of the final compound, potentially improving oral bioavailability .

Agrochemical Development: Tailoring Physicochemical Properties

For the development of new agrochemicals, the higher molecular weight and exact mass of the target compound (MW 285.06, exact mass 283.966) compared to the methoxy analog (MW 271.03, exact mass 269.950) can be leveraged to fine-tune properties like volatility and environmental persistence .

Synthetic Methodology: Exploring Steric Effects in Cross-Coupling

Researchers investigating the impact of steric hindrance on palladium-catalyzed cross-coupling reactions can use 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene as a model substrate to study the influence of an ortho-ethoxy group on reaction rates and selectivity, providing insights for the design of more efficient catalytic systems .

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